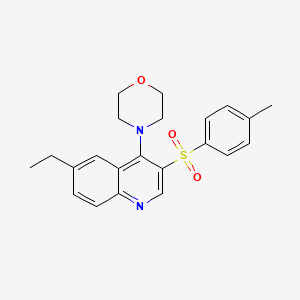

4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-3-17-6-9-20-19(14-17)22(24-10-12-27-13-11-24)21(15-23-20)28(25,26)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYCKEPIXGTCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 6 Ethyl 3 Tosylquinolin 4 Yl Morpholine and Its Analogs

Strategies for the Construction of the Quinoline (B57606) Core

The formation of the quinoline ring is a foundational step in the synthesis of 4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine. Various classical and modern synthetic methods can be employed to construct this bicyclic heterocycle with the desired substitution pattern.

Classical and Modern Quinoline Synthesis Approaches (e.g., Skraup, Friedländer, Combes Reactions)

The Friedländer annulation is one of the most versatile and widely used methods for the synthesis of polysubstituted quinolines. nih.govwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). wikipedia.org For the synthesis of a 6-ethyl-3-tosylquinoline precursor, a plausible Friedländer approach would involve the reaction of 2-amino-5-ethylbenzophenone with a compound like ethyl (tosyl)acetate in the presence of a suitable catalyst.

The reaction can be catalyzed by a variety of acids, including Brønsted acids like trifluoroacetic acid and toluenesulfonic acid, as well as Lewis acids. wikipedia.org Recent advancements have also explored the use of ionic liquids and metal-organic frameworks as efficient and recyclable catalysts for the Friedländer synthesis. nih.gov For instance, indium(III) triflate has been shown to be a highly effective catalyst for this transformation, often providing the desired quinoline products in high yields under solvent-free conditions. rsc.org

The general mechanism of the Friedländer synthesis can proceed through two primary pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate followed by an intramolecular aldol-type reaction. wikipedia.org

Table 1: Catalysts and Conditions for Friedländer Synthesis of Quinolines

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| [Et3NH][HSO4] | Solvent-free | 100 | Varies | High | nih.gov |

| ImBu-SO3H | Solvent-free | 50 | 30 min | 92 | nih.gov |

| In(OTf)3 | Solvent-free | Varies | Varies | 75-92 | rsc.org |

| [Cu3(BTC)2] | Toluene | 80 | 2 h | 80 | nih.gov |

This table presents a selection of catalytic systems applicable to the Friedländer synthesis, demonstrating the versatility of this method.

Transition Metal-Catalyzed Routes to Functionalized Quinolines

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex quinoline scaffolds. researchgate.net Palladium-catalyzed tandem amination reactions, for example, can be used to construct 4-quinolone derivatives from o-haloaryl acetylenic ketones and primary amines. organic-chemistry.org While this approach leads to a 4-oxo functionality, it highlights the utility of palladium catalysis in quinoline synthesis.

Copper-catalyzed electrophilic cyclization of N-propargylamines with sodium sulfinates has been developed for the synthesis of 3-sulfonylated quinolines. researchgate.net This method offers a direct route to introduce the sulfonyl group at the 3-position of the quinoline ring. The reaction proceeds through a cascade involving radical addition, cyclization, and dehydrogenative aromatization. mdpi.com

Regioselective Functionalization of the Quinoline Ring System

Direct C-H functionalization has become an increasingly important strategy for the late-stage modification of heterocyclic compounds like quinoline. mdpi.com This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted quinolines. For a 6-ethylquinoline (B35026) scaffold, regioselective C-H functionalization could potentially be employed to introduce other substituents, although direct introduction of the tosyl group at the 3-position via C-H activation is challenging and less reported. More commonly, directing groups are used to control the regioselectivity of such transformations.

Methodologies for the Introduction of the Morpholine (B109124) Moiety

Once the 6-ethyl-3-tosylquinoline core is assembled, the next critical step is the introduction of the morpholine group at the 4-position.

Direct Amination and Coupling Reactions with Quinoline Precursors

The most common and direct method for introducing an amino group, including a morpholino moiety, at the 4-position of a quinoline is through nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically a 4-haloquinoline. For the synthesis of the target compound, this would involve the preparation of 4-chloro-6-ethyl-3-tosylquinoline. This intermediate can be synthesized from the corresponding 6-ethyl-3-tosylquinolin-4-ol by treatment with a chlorinating agent like phosphorus oxychloride. google.com

The subsequent reaction of 4-chloro-6-ethyl-3-tosylquinoline with morpholine would proceed via an SNAr mechanism. The electron-withdrawing nature of the quinoline nitrogen and the 3-tosyl group would activate the 4-position towards nucleophilic attack by morpholine. This type of reaction is well-documented for various 4-chloroquinolines. mdpi.com

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and powerful method for the formation of the C-N bond between the quinoline core and morpholine. acs.org These reactions are particularly useful for less reactive aryl halides and can tolerate a wide range of functional groups. The amination of 4-chloroquinolines with various amines, including cyclic amines, has been successfully achieved using palladium catalysts with appropriate ligands. nih.govresearchgate.net

Table 2: Conditions for Amination of 4-Chloroquinolines

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Adamantane-containing amines | Pd(dba)2 / BINAP | t-BuONa | Toluene | Varies | 67 | researchgate.net |

| Ethyl 4-aminobenzoate | Not specified | Not specified | Not specified | Not specified | High | acs.org |

| Morpholine | Pd(II)-NHC complexes | KOtBu | 2-MeTHF | 50 | up to 99 | researchgate.net |

| Various amines | Pd2(dba)3 / PPh3 | Not specified | Not specified | Varies | up to 84 | organic-chemistry.org |

This table illustrates various conditions for the palladium-catalyzed amination of 4-chloroquinolines, showcasing the scope of this methodology.

Cyclization Reactions for Morpholine Ring Formation

While less direct for the synthesis of this compound, it is conceivable to construct the morpholine ring through a cyclization reaction on a suitably functionalized quinoline precursor. This would typically involve a quinoline bearing, for example, a 2-(aminoethoxy) or a related side chain at the 4-position, which could then undergo an intramolecular cyclization to form the morpholine ring. However, for the specific target compound, the direct introduction of the pre-formed morpholine ring via nucleophilic substitution or cross-coupling is a more convergent and synthetically efficient strategy.

Synthetic Routes for the Incorporation and Modification of Tosyl and Ethyl Substituents

The assembly of the target molecule necessitates the specific placement of a tosyl group at the C3 position, an ethyl group at the C6 position, and a morpholine moiety at the C4 position of the quinoline ring. The synthetic strategy often involves a convergent approach where a pre-functionalized aniline (B41778) derivative is cyclized to form the quinoline core, followed by further modifications.

The introduction of a tosyl (p-toluenesulfonyl) group onto the quinoline framework is a key step. While direct C-H sulfonylation of quinolines can be challenging and often lacks regioselectivity, several methods can be employed to achieve the desired 3-tosylquinoline scaffold.

One common approach involves the use of a quinoline N-oxide derivative. The N-oxide activates the C2 and C4 positions for nucleophilic attack. A subsequent deoxygenative sulfonylation can then be achieved. For instance, quinoline N-oxides can react with sulfonyl chlorides in the presence of a reducing agent to yield 2-sulfonylquinolines. nih.gov While this method typically directs sulfonylation to the C2 position, modifications in the reaction conditions or the use of specific starting materials can potentially influence the regioselectivity.

Another strategy involves the synthesis of a 3-haloquinoline intermediate, which can then undergo a cross-coupling reaction with a sulfinate salt. For example, a 3-bromo or 3-iodoquinoline (B1589721) can be coupled with sodium p-toluenesulfinate in the presence of a suitable catalyst, such as a copper or palladium complex, to afford the 3-tosylquinoline. The synthesis of 3-haloquinolines can be achieved through various methods, including the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov

The direct sulfonylation of a pre-formed quinoline ring at the C3 position is less common but can be explored using advanced catalytic systems. The choice of the sulfonylation agent is also critical, with tosyl chloride (TsCl) being the most common precursor for the tosyl group. guidechem.com The reaction conditions, including the choice of solvent, base, and temperature, play a crucial role in the efficiency of the sulfonylation reaction.

Table 1: Representative Sulfonylation Reactions for Quinoline Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline N-oxide | RSO₂Cl, CS₂/Et₂NH | 2-Sulfonylquinoline | Good to Excellent | nih.gov |

| 3-Haloquinoline | p-Toluenesulfinate, Cu or Pd catalyst | 3-Tosylquinoline | Moderate to Good | nih.gov |

| Alcohol | TsCl, Pyridine (B92270) | O-Tosyl Product | High | guidechem.com |

| Amine | TsCl, Pyridine | N-Tosyl Product | High | guidechem.com |

The introduction of an ethyl group at the C6 position of the quinoline ring can be accomplished through several synthetic strategies. A common and efficient method is to start with a pre-functionalized aniline, such as 4-ethylaniline, and use it as a building block in a classical quinoline synthesis, like the Combes, Doebner-von Miller, or Friedländer synthesis. nih.govrsc.org This approach ensures the ethyl group is correctly positioned from the outset.

Alternatively, if a quinoline core is already formed, a C-H activation/alkylation strategy can be employed. Rhodium-catalyzed ortho-alkylation of nitrogen-containing heterocycles with olefins has been reported, although this typically targets the position adjacent to the nitrogen atom. nih.gov More recent developments in catalysis have enabled the alkylation of quinolines at various positions. For instance, a reusable iridium nanocatalyst has been used for the reductive electrophilic C-H alkylation of quinolines. nih.gov

Cross-coupling reactions provide another powerful tool for introducing the ethyl group. A 6-haloquinoline can be coupled with an ethylating agent, such as ethylboronic acid or a derivative (Suzuki coupling), ethylzinc (B8376479) chloride (Negishi coupling), or triethylaluminum, in the presence of a suitable palladium or nickel catalyst. The 6-haloquinoline precursor can be synthesized from the corresponding 6-aminoquinoline (B144246) via a Sandmeyer reaction.

Table 2: Methods for Ethyl Group Introduction on the Quinoline Ring

| Method | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | 4-Ethylaniline and a β-ketoester | Acid or base catalysis | 6-Ethylquinoline derivative | nih.govrsc.org |

| Reductive Alkylation | Quinoline | Aldehyde, Ir nanocatalyst, Formic acid | C6-alkylated tetrahydroquinoline | nih.gov |

| Suzuki Coupling | 6-Bromoquinoline | Ethylboronic acid, Pd catalyst, Base | 6-Ethylquinoline | organic-chemistry.org |

| Rhodium-Catalyzed Alkylation | Quinoline | Olefin, Rh(I)-phosphine catalyst | Ortho-alkylated quinoline | nih.gov |

Optimization of Synthetic Pathways and Reaction Conditions

To enhance reaction yields, a systematic optimization of reaction parameters is crucial. This includes screening different catalysts, solvents, bases, and temperatures for each step. For instance, in cross-coupling reactions, the choice of ligand for the metal catalyst can significantly impact the yield and reaction time. organic-chemistry.org The use of high-purity starting materials and reagents is also essential to minimize the formation of side products.

Purification of intermediates and the final compound is typically achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). Recrystallization can also be an effective method for obtaining highly pure solid products. The purity of the compounds is generally confirmed by analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. benthamdirect.comzenodo.org The principles of green chemistry, such as the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of quinoline derivatives. nih.govacs.orgacs.org

Synthesis of Structural Analogs and Derivatives of this compound

The synthetic methodologies described above can be readily adapted to produce a wide range of structural analogs and derivatives of the target compound. By varying the substituents on the starting materials, a library of compounds with diverse chemical properties can be generated.

For example, by using different substituted anilines in the initial quinoline synthesis, analogs with various groups at the C6 position (e.g., methyl, methoxy (B1213986), chloro) can be prepared. Similarly, employing different sulfonyl chlorides in the sulfonylation step can lead to derivatives with alternative sulfonyl groups (e.g., mesyl, benzenesulfonyl).

The morpholine moiety at the C4 position can also be replaced with other cyclic or acyclic amines to explore the structure-activity relationship of this part of the molecule. The synthesis of such derivatives often involves the reaction of a 4-chloroquinoline (B167314) intermediate with the desired amine. nih.gov The 4-chloroquinoline precursor can be obtained from the corresponding 4-quinolone through treatment with a chlorinating agent like phosphorus oxychloride.

Furthermore, modifications at other positions of the quinoline ring can be explored. For instance, introducing substituents at the C2, C5, C7, or C8 positions can be achieved through various C-H functionalization or cross-coupling strategies. nih.govmdpi.com This allows for a comprehensive exploration of the chemical space around the this compound scaffold, which is crucial for the development of new compounds with tailored properties.

Modifications within the Quinoline Scaffold

The bicyclic quinoline ring system allows for various chemical modifications, primarily through electrophilic aromatic substitution on the benzene (B151609) ring portion or through metal-catalyzed cross-coupling reactions if a suitable handle, such as a halogen, is present.

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the quinoline ring generally occur at the C5 and C8 positions of the electron-rich benzene ring. pharmaguideline.comshahucollegelatur.org.in The reactivity and regioselectivity are influenced by the existing substituents. The 6-ethyl group is an activating ortho-, para-director, while the electron-withdrawing nature of the pyridine ring and the C3-tosyl group deactivates the molecule towards electrophilic attack. Nonetheless, under forcing conditions, further functionalization can be achieved.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Quinoline Scaffold

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-(6-Ethyl-5-nitro-3-tosylquinolin-4-yl)morpholine and/or 4-(6-Ethyl-8-nitro-3-tosylquinolin-4-yl)morpholine |

| Bromination | Br₂ / FeBr₃ | 4-(8-Bromo-6-ethyl-3-tosylquinolin-4-yl)morpholine |

| Sulfonation | Fuming H₂SO₄ | 6-Ethyl-4-morpholino-3-tosylquinoline-8-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr): While the C4 position is already occupied by the morpholine group, other positions on the quinoline ring can be made susceptible to nucleophilic attack. For instance, the introduction of a strong electron-withdrawing group like a nitro group at the C5 position can activate the C6 and C8 positions for SNAr reactions, allowing for the displacement of leaving groups such as halides. cumhuriyet.edu.tr

Metal-Catalyzed Cross-Coupling Reactions: Should a halogen be installed on the benzene ring of the quinoline scaffold (e.g., at C8), a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions can be employed. acs.org These methods offer a versatile route to a wide array of analogs.

Table 2: Cross-Coupling Reactions on a Halogenated Quinoline Analog

| Reaction | Catalyst/Reagents | Reactant (Example) | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Arylboronic acid | 8-Aryl substituted quinoline |

| Sonogashira Coupling | Pd(PPh₃)₂, CuI, Base | Terminal alkyne | 8-Alkynyl substituted quinoline |

| Buchwald-Hartwig | Pd catalyst, Base | Amine | 8-Amino substituted quinoline |

| Ullmann Condensation | Cu catalyst, Base | Phenol | 8-Aryloxy substituted quinoline |

Variations of the Morpholine Substituent

The most direct method for introducing variability at the C4 position involves the synthesis of a common precursor, 4-chloro-6-ethyl-3-tosylquinoline, followed by nucleophilic substitution with a diverse range of amines. nih.govnih.gov This SNAr reaction is a cornerstone of 4-aminoquinoline (B48711) synthesis and is generally high-yielding. nih.govfrontiersin.org The reaction typically proceeds by heating the 4-chloroquinoline with the desired amine, sometimes in the presence of a base or under solvent-free conditions. nih.govresearchgate.net

The synthesis of the key 4-chloro intermediate would likely involve a multi-step process starting from 4-ethylaniline, proceeding through a cyclization reaction (such as the Conrad-Limpach synthesis) to form a 4-hydroxyquinoline (B1666331) derivative, followed by chlorination with an agent like phosphorus oxychloride (POCl₃). iust.ac.irgoogle.com

Table 3: Synthesis of 4-Aminoquinoline Analogs via Nucleophilic Substitution

| Amine Nucleophile | Product |

| Piperidine | 4-(6-Ethyl-3-tosylquinolin-4-yl)piperidine |

| Aniline | N-Phenyl-6-ethyl-3-tosylquinolin-4-amine |

| N,N-Dimethylethylenediamine | N'-(6-Ethyl-3-tosylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine |

| Pyrrolidine | 4-(6-Ethyl-3-tosylquinolin-4-yl)pyrrolidine |

| Piperazine | 1-(6-Ethyl-3-tosylquinolin-4-yl)piperazine |

This modular approach allows for the rapid generation of a library of compounds with different substituents at the C4 position, enabling systematic exploration of structure-activity relationships. nih.gove3s-conferences.org

Alterations of the Tosyl and Ethyl Moieties

The peripheral functional groups on the quinoline scaffold also offer opportunities for chemical modification, although transformations involving the C-linked tosyl group can be challenging.

Alterations of the Tosyl Group: The p-toluenesulfonyl (tosyl) group is a robust electron-withdrawing group. wikipedia.org Its modification primarily revolves around removal (de-sulfonylation).

De-sulfonylation: The cleavage of a carbon-sulfur bond in an aryl sulfone typically requires harsh reductive conditions. Reagents such as sodium amalgam or other potent reducing agents might effect this transformation, yielding the corresponding 3-unsubstituted quinoline analog. However, such conditions may not be compatible with other functional groups in the molecule.

Alterations of the Ethyl Moiety: The ethyl group at the C6 position is more amenable to chemical transformation, particularly at the benzylic carbon.

Oxidation: The benzylic position of the ethyl group is susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could convert the ethyl group into an acetyl group (6-acetyl) or, under more vigorous conditions, a carboxylic acid group (4-morpholino-3-tosylquinoline-6-carboxylic acid).

Benzylic Halogenation: Using reagents such as N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or AIBN), a halogen can be selectively introduced at the benzylic position. The resulting 6-(1-bromoethyl) derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups (e.g., -OH, -CN, -OR, -NR₂).

Table 4: Potential Transformations of the Ethyl and Tosyl Groups

| Moiety | Transformation | Reagents | Potential Product |

| Tosyl | De-sulfonylation | Reductive conditions (e.g., Na/Hg) | 4-(6-Ethylquinolin-4-yl)morpholine |

| Ethyl | Benzylic Oxidation | KMnO₄ | 4-(6-Acetyl-3-tosylquinolin-4-yl)morpholine |

| Ethyl | Benzylic Halogenation | NBS, AIBN | 4-(6-(1-Bromoethyl)-3-tosylquinolin-4-yl)morpholine |

These transformations provide pathways to further diversify the structure of the parent compound, enabling fine-tuning of its chemical and physical properties.

Elucidation of Reaction Mechanisms and Pathways for 4 6 Ethyl 3 Tosylquinolin 4 Yl Morpholine Synthesis

Mechanistic Insights into Quinoline (B57606) Ring Formation in Substituted Systems

The formation of the substituted quinoline core is a critical step in the synthesis of the target molecule. Several classical methods can be adapted to produce a 6-ethyl-3-tosylquinolin-4-ol or a related precursor. These methods generally involve the condensation of an aniline (B41778) derivative with a carbonyl compound, followed by cyclization and aromatization.

Common Synthetic Routes for Quinoline Ring Formation:

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the target molecule, a potential pathway would involve reacting a 2-amino-5-ethylbenzaldehyde or ketone with a β-ketoester or β-diketone bearing a tosyl group. The mechanism proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.orgresearchgate.netorganic-chemistry.org There are two primary mechanistic proposals: one begins with a rate-limiting aldol addition, followed by cyclization and imine formation, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol reaction and elimination. wikipedia.org

Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org To obtain the desired substitution pattern, 4-ethylaniline could be reacted with a tosyl-substituted β-diketone. The mechanism involves the initial formation of an enamine from the aniline and one of the ketone carbonyls. iipseries.orgyoutube.com Subsequent protonation of the remaining carbonyl group activates it for electrophilic attack on the aniline ring, which is the rate-determining annulation step. wikipedia.orgresearchgate.net Dehydration of the resulting intermediate yields the aromatic quinoline ring. wikipedia.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com A plausible mechanism involves the conjugate addition of the aniline to the unsaturated carbonyl compound. wikipedia.org This is followed by a complex series of fragmentation and recombination steps, cyclization, and oxidation to form the quinoline ring. wikipedia.orgnih.gov

The choice of method would depend on the availability of the starting materials and the desired regioselectivity for the placement of the ethyl and tosyl groups. The table below summarizes the key features of these synthetic pathways.

| Reaction Name | Key Reactants | General Mechanism Steps | Catalyst/Conditions |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | 1. Aldol condensation or Schiff base formation2. Intramolecular cyclization3. Dehydration | Acid or Base |

| Combes Synthesis | Aniline + β-Diketone | 1. Enamine formation2. Acid-catalyzed cyclization (electrophilic aromatic substitution)3. Dehydration | Strong Acid (e.g., H₂SO₄) |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | 1. Conjugate addition2. Cyclization3. Dehydration4. Oxidation | Acid (Lewis or Brønsted) |

Reaction Mechanisms Governing Morpholine (B109124) Ring Assembly

The introduction of the morpholine ring at the C4 position of the quinoline core is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is one of the most important mechanisms for substituting a leaving group on an electron-deficient aromatic or heteroaromatic ring. researchgate.netnih.gov

The quinoline ring, particularly the pyridine (B92270) part, is electron-deficient, which makes it susceptible to nucleophilic attack. This effect is most pronounced at the C2 and C4 positions. The synthesis of 4-(6-ethyl-3-tosylquinolin-4-yl)morpholine would likely proceed from a 4-chloro-6-ethyl-3-tosylquinoline intermediate.

The SNAr mechanism involves two main steps:

Nucleophilic Attack: The nitrogen atom of the morpholine molecule, acting as a nucleophile, attacks the electron-deficient C4 carbon of the quinoline ring. This carbon bears a good leaving group, typically a halide like chlorine. This step is usually the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the quinoline ring is restored by the expulsion of the leaving group (e.g., chloride ion).

This reaction is often facilitated by a base to deprotonate the morpholine nitrogen, increasing its nucleophilicity, or by using high temperatures. nih.gov The synthesis of various 2-morpholino-4-anilinoquinoline derivatives has been reported starting from a 4-chloro-2-morpholinoquinoline intermediate, highlighting the utility of this SNAr reaction. nih.gov

Exploration of Electrophilic and Nucleophilic Aromatic Substitution on the Quinolyl Core

The electronic nature of the quinoline ring system dictates its reactivity towards electrophiles and nucleophiles. The fused ring system consists of an electron-rich benzene (B151609) ring and an electron-deficient pyridine ring.

Electrophilic Aromatic Substitution (EAS): The nitrogen atom in the pyridine ring deactivates the entire heterocyclic system towards electrophilic attack through its electron-withdrawing inductive effect. Consequently, electrophilic substitution occurs preferentially on the benzene ring, which is more electron-rich. graduatecollege.ac.in The primary positions for attack are C5 and C8. graduatecollege.ac.in The presence of the ethyl group at the C6 position, being an electron-donating group (EDG), further activates the benzene ring and directs incoming electrophiles to the ortho (C5, C7) and para (not available) positions relative to itself. Therefore, further electrophilic substitution on the 6-ethylquinoline (B35026) core would be expected to favor the C5 and C7 positions.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient pyridine ring is activated towards nucleophilic attack. The most electrophilic centers are the C2 and C4 positions. This is why the introduction of the morpholine moiety (as discussed in section 3.2) occurs readily at the C4 position by displacing a suitable leaving group. nih.govmdpi.com The presence of the strongly electron-withdrawing tosyl group at C3 would further increase the electrophilicity of the adjacent C4 position, making the SNAr reaction with morpholine particularly favorable.

The directing effects of the substituents on the quinoline ring are summarized below.

| Substituent | Type | Effect on EAS | Directing Influence (EAS) | Effect on NAS (Pyridine Ring) |

| Ethyl Group (at C6) | Activating (EDG) | Activates benzene ring | Ortho (C5, C7) | Minimal direct effect |

| Tosyl Group (at C3) | Deactivating (EWG) | Deactivates pyridine ring | Meta to itself (less relevant) | Activates pyridine ring (esp. C2, C4) |

| Morpholine (at C4) | Activating (EDG) | Activates pyridine ring | Ortho/Para to itself (C3, C5) | Deactivates pyridine ring |

Reactivity Profiles of the Tosyl and Ethyl Groups within the Molecular Framework

Tosyl Group: The tosyl group is a strong electron-withdrawing group due to the sulfonyl moiety. This property is crucial in activating the C4 position for nucleophilic attack by morpholine. Furthermore, the tosylate group itself is an excellent leaving group in nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.com While the aryl-sulfonyl bond is generally stable, under certain conditions, such as palladium-catalyzed cross-coupling reactions, aryl tosylates can act as electrophiles. nih.govresearchgate.netacs.org This presents a potential site for further functionalization of the molecule, although forcing conditions would be required. The tosyl group is generally stable under typical thermal conditions but can be cleaved under strongly reductive or basic conditions.

Ethyl Group: The ethyl group at the C6 position is a weak electron-donating group. It activates the benzene portion of the quinoline ring towards electrophilic substitution via an inductive effect and hyperconjugation. biosynce.comlibretexts.org It is generally chemically inert and stable under most reaction conditions used for modifying other parts of the molecule. It does not possess a leaving group ability and its primary role is to modulate the electronic properties of the benzene ring.

Investigation of Photochemical and Thermal Reaction Pathways

The photochemical and thermal reactivity of this compound is not specifically documented. However, predictions can be made based on the behavior of its constituent parts.

Photochemical Pathways: Quinolines are known to participate in photochemical reactions. For instance, they can undergo photocycloaddition reactions. 4-Aminoquinolines, in particular, are a well-studied class of compounds, though their photochemistry is less explored than their synthesis. Some quinoline derivatives can be synthesized via photochemical routes, suggesting the ring system is photo-responsive. It is plausible that UV irradiation could lead to radical reactions or rearrangements, potentially involving the morpholine or ethyl substituents.

Thermal Pathways: The molecule is expected to be relatively stable at moderate temperatures. At elevated temperatures, thermal degradation would likely occur. The tosyl group might be a point of initial cleavage, although the aryl-S bond is quite robust. High temperatures in an oxidative environment could lead to the degradation of the ethyl and morpholine substituents and eventual decomposition of the aromatic system. Benzyl tosylates are known to be thermally unstable, decomposing via the formation of a benzylic cation, but this is less likely for an aryl tosylate. reddit.com The thermal degradation of poly(aryl-ether-ether-ketone) indicates that under oxidative conditions, chain cleavage often occurs near carbonyl groups, with subsequent crosslinking between aryl rings. semanticscholar.org While not directly analogous, this suggests that in the presence of oxygen, thermal degradation of the target molecule could be complex, involving both bond cleavage and crosslinking reactions.

Advanced Spectroscopic and Structural Characterization of 4 6 Ethyl 3 Tosylquinolin 4 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in 4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine. The analysis would involve examining chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to deduce the connectivity of protons. For this specific molecule, one would expect to observe distinct signals corresponding to the protons on the ethyl group, the tosyl group, the quinoline (B57606) core, and the morpholine (B109124) ring.

A representative data table for ¹H NMR analysis would typically include:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

A representative data table for ¹³C NMR analysis would typically include:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Data Not Available | Data Not Available | Data Not Available |

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, revealing the connectivity of proton spin systems within the ethyl, quinoline, and morpholine moieties.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are in close proximity, offering insights into the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, characteristic bands would be expected for the C-H bonds of the alkyl and aromatic groups, the C=C and C=N bonds of the quinoline ring, the S=O bonds of the tosyl group, and the C-O-C and C-N bonds of the morpholine ring.

A representative data table for FT-IR analysis would typically include:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | Data Not Available | Data Not Available |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman spectroscopy would be valuable for characterizing the vibrations of the aromatic quinoline and tosyl rings, as well as the sulfur-containing functional group.

A representative data table for FT-Raman analysis would typically include:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | Data Not Available | Data Not Available |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular weight and elemental composition, and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide the exact mass, confirming its molecular formula of C22H24N2O3S.

Expected Fragmentation Pathways:

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways, initiated by the ionization process. The stability of the quinoline ring would significantly influence the fragmentation pattern. Common fragmentation behaviors for similar structures involve the cleavage of more labile bonds.

Likely fragmentation points include:

The C-S bond between the quinoline ring and the tosyl group.

The C-N bond connecting the morpholine ring to the quinoline core.

Fragmentation within the morpholine ring itself.

Loss of the ethyl group from the quinoline ring.

The fragmentation pathways are crucial for confirming the connectivity of the molecule. For instance, the detection of fragment ions corresponding to the morpholine ring, the ethyl-quinoline core, and the tosyl group would provide strong evidence for the proposed structure. The analysis of triacylglycerol estolides by tandem mass spectrometry, for example, demonstrates how fragmentation patterns can be used to characterize subunits of a larger molecule. mdpi.com

Hypothetical HRMS Fragmentation Data:

| Fragment Ion | Proposed Structure |

| [M+H]+ | C22H25N2O3S+ |

| [M-C4H8NO]+ | Ion resulting from the loss of the morpholine moiety |

| [M-C7H7O2S]+ | Ion resulting from the loss of the tosyl group |

| [C9H7N]+ | Quinoline core |

This table is illustrative and based on general fragmentation principles for similar organic molecules.

X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule.

Expected Molecular Geometry:

The core of the molecule is the quinoline ring system, which is expected to be largely planar. The tosyl group and the morpholine ring, being substituents on the quinoline core, will adopt specific conformations to minimize steric hindrance. The morpholine ring typically adopts a chair conformation. The orientation of the tosyl group will be of particular interest, as its rotation around the C-S bond could be influenced by crystal packing forces.

Intermolecular Interactions:

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate the crystal packing. These interactions could include:

π-π stacking: The aromatic quinoline and tosyl rings could stack with those of neighboring molecules.

C-H···O hydrogen bonds: The oxygen atoms of the morpholine and sulfonyl groups could act as hydrogen bond acceptors for hydrogen atoms from neighboring molecules.

While the specific crystal structure of the target compound is not available, studies on other quinoline derivatives provide insights into the types of interactions that can be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. The extended π-system of the quinoline ring in this compound is expected to give rise to characteristic absorption bands.

Expected Absorption Spectra:

Based on studies of other quinoline derivatives, the UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit absorption bands in the range of 250-380 nm. acs.orgresearchgate.netresearchgate.netnih.gov These absorptions are typically attributed to π → π* and n → π* electronic transitions.

π → π transitions:* These high-intensity absorptions arise from the promotion of electrons in the π-bonding orbitals of the aromatic quinoline and tosyl rings to anti-bonding π* orbitals.

n → π transitions:* These lower-intensity absorptions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to anti-bonding π* orbitals.

The substitution pattern on the quinoline ring, including the ethyl, tosyl, and morpholine groups, will influence the precise wavelengths and intensities of these absorption bands.

Illustrative UV-Vis Data for Related Quinoline Derivatives:

| Compound Class | Absorption Maxima (λmax, nm) | Electronic Transition | Reference |

| Functionalized Quinolines | 250-280 | π → π | acs.org |

| Functionalized Quinolines | 330-380 | n → π | acs.org |

| General Quinoline Derivatives | 300-380 | Band I (B-ring cinnamoyl system) | nih.gov |

| General Quinoline Derivatives | 240-280 | Band II (A-ring benzoyl system) | nih.gov |

Other Advanced Spectroscopic Methods (e.g., Fluorescence Spectroscopy for molecular interaction studies)

Fluorescence spectroscopy is a highly sensitive technique that can provide information about a molecule's electronic structure and its interactions with its environment. Many quinoline derivatives are known to be fluorescent. researchgate.netresearchgate.netnih.gov

Expected Fluorescence Properties:

Upon excitation at a wavelength corresponding to one of its absorption bands, this compound may exhibit fluorescence. The emission wavelength is typically longer than the excitation wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime are key parameters that characterize the emission process.

The fluorescence of this compound could be sensitive to the polarity of the solvent and the presence of quenchers. This property could be exploited to study its interactions with other molecules, such as proteins or nucleic acids. For example, changes in the fluorescence spectrum upon binding to a biological macromolecule could provide information about the binding affinity and the local environment of the binding site.

Potential Applications in Molecular Interaction Studies:

Binding Studies: Changes in fluorescence intensity or wavelength upon addition of a binding partner can be used to determine binding constants.

Environmental Sensing: The sensitivity of the fluorescence to the local environment could be used to probe the polarity or viscosity of different microenvironments.

The study of functionalized quinoline-fused fluorescent compounds has shown emission maxima in the range of 367-380 nm, indicating that quinoline derivatives can be effective fluorophores. acs.org

Theoretical and Computational Chemistry Investigations of 4 6 Ethyl 3 Tosylquinolin 4 Yl Morpholine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for geometry optimization. researchgate.netiaea.org This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The output provides precise data on bond lengths, bond angles, and dihedral angles. For 4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine, this would reveal the precise spatial orientation of the quinoline (B57606), tosyl, and morpholine (B109124) rings relative to each other.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) (Note: This data is hypothetical and for illustrative purposes only, as no specific study on the target compound was found.)

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C-N (Morpholine) | 1.46 | Bond Angle | C-N-C (Morpholine) | 109.8 |

| Bond Length | C-S (Tosyl) | 1.77 | Bond Angle | O-S-O (Tosyl) | 119.5 |

| Bond Length | C=C (Quinoline) | 1.39 | Bond Angle | C-S-C (Tosyl) | 105.2 |

| Bond Length | S=O (Tosyl) | 1.43 | Bond Angle | C-C-C (Quinoline) | 120.1 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.govresearchgate.net For the title compound, analysis would show the distribution of these orbitals across the quinoline, tosyl, and morpholine moieties, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: This data is hypothetical and for illustrative purposes only.)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.9 |

| Energy Gap (ΔE) | 4.6 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). researchgate.net The red areas indicate likely sites for electrophilic attack, while the blue areas are favorable for nucleophilic attack. In this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the morpholine ring, making them potential sites for hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum calculations focus on static molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of the compound, showing how the different ring systems (quinoline, morpholine) move and rotate in relation to one another in a simulated physiological environment (e.g., in water). This provides a dynamic picture of the molecule's behavior and accessible shapes, which is crucial for understanding how it might interact with biological targets.

Molecular Docking Studies for Predicting Molecular Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets. researchgate.net For this compound, docking studies would involve computationally placing the molecule into the active site of various target proteins. The results would be scored based on binding energy, predicting the most likely binding mode and the strength of the interaction. nih.gov This can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively. neovarsity.orgontosight.aiwikipedia.org The core principle is that variations in a molecule's structure directly influence its behavior. fiveable.me These models are pivotal in drug discovery and chemical research for predicting the characteristics of novel compounds, thereby guiding synthesis and prioritizing experimental testing. neovarsity.orgnih.gov

The development of a robust QSAR or QSPR model involves several key steps:

Data Set Selection: A collection of compounds with known activities or properties is gathered. ontosight.ai

Descriptor Calculation: For each molecule, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., lipophilicity via logP), electronic properties, and topological features (e.g., molecular weight, polar surface area). ontosight.airesearchgate.net

Model Construction: Statistical techniques, ranging from multiple linear regression (MLR) to advanced machine learning algorithms, are employed to create a mathematical equation that links the descriptors to the observed activity or property. fiveable.mersc.org

Validation: The model's predictive power is rigorously evaluated using both internal and external validation sets to ensure its reliability for forecasting the properties of new, untested compounds. ontosight.ai

For a compound like this compound, a QSAR study would typically involve a series of structurally related quinoline derivatives. By correlating changes in substituents on the quinoline, tosyl, and morpholine groups with a measured biological activity (e.g., enzyme inhibition), the model could identify key structural features that enhance potency. Similarly, a QSPR model could predict physicochemical properties like aqueous solubility or melting point. researchgate.net

Illustrative QSAR Model Data for a Series of Quinoline Analogs

The following table represents a hypothetical QSAR dataset for a series of compounds related to this compound, predicting their inhibitory activity against a hypothetical protein kinase.

| Compound ID | R Group (at position 6) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (nM) |

| 1 (Target) | -CH₂CH₃ | 424.54 | 4.2 | 63.7 | 85 |

| 2 | -H | 396.48 | 3.7 | 63.7 | 150 |

| 3 | -Cl | 416.93 | 4.4 | 63.7 | 70 |

| 4 | -OCH₃ | 426.51 | 3.6 | 72.9 | 120 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME modeling involves the use of computational tools to predict the pharmacokinetic properties of a compound. springernature.com These predictions are vital in the early stages of research to identify candidates with favorable drug-like properties and to flag potential liabilities, such as poor absorption or significant drug-drug interactions, before committing resources to synthesis and in vitro testing. eijppr.com

For this compound, a comprehensive ADME profile would be generated by various computational models, each assessing a different aspect of its journey through the body.

Absorption: Models predict a compound's ability to be absorbed into the bloodstream, typically after oral administration. Key parameters include prediction of human intestinal absorption (HIA) and permeability across the blood-brain barrier (BBB). eijppr.commdpi.com

Distribution: These predictions concern how a compound spreads throughout the body's tissues and fluids. A critical parameter is the extent of binding to plasma proteins, which can affect the concentration of the free, active compound. mdpi.com

Metabolism: This component focuses on how the compound is chemically altered by the body, primarily by enzymes in the liver. A major focus is on interactions with the cytochrome P450 (CYP) family of enzymes. nih.gov Predicting whether a compound inhibits specific isoforms, such as CYP3A4, is crucial. rsc.org Time-dependent inhibition (TDI) of CYP3A4 is a particularly important prediction, as it can lead to significant drug-drug interactions. nih.govacs.org Computational models can identify structural alerts or use machine learning algorithms to predict the likelihood of a compound being a CYP3A4 inhibitor. nih.govacs.org

Excretion: This involves predicting the pathways through which the compound and its metabolites are removed from the body.

Illustrative In Silico ADME Profile for this compound

The following table provides a hypothetical ADME prediction for the target compound, based on common parameters evaluated by computational software.

| ADME Property | Predicted Value/Classification | Implication for Research |

| Aqueous Solubility | Low | May require formulation strategies to improve bioavailability. |

| Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | High (>90%) | The free concentration of the compound may be low. |

| CYP2D6 Inhibitor | No | Low risk of drug interactions involving the CYP2D6 pathway. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |

| CYP3A4 Metabolism-Dependent Inhibition | High Risk | Indicates a potential for time-dependent inhibition, requiring experimental verification. |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Mechanistic Biological and Pharmacological Investigations of 4 6 Ethyl 3 Tosylquinolin 4 Yl Morpholine Non Human Focused

Exploration of Molecular Targets and Biochemical Pathways

Receptor Modulation Investigations (e.g., KCNQ2 opener activity)

There is no available information on the modulatory activity of 4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine on receptors, including the KCNQ2 potassium channel.

In Vitro Protein Binding Studies (e.g., Human Serum Albumin interactions)

Specific data on the in vitro binding of this compound to proteins such as Human Serum Albumin (HSA) is not available. Studies on other morpholine-based compounds have investigated their interactions with serum albumin, indicating the potential for such binding. nih.gov

Cellular Activity Studies (In Vitro Models)

Antiproliferative Activity in Various Cancer Cell Lines (e.g., MCF-7, A-549, MDA-MB-231, PC-3, 22RV1)

No specific data exists in the public domain regarding the antiproliferative activity of this compound against the cancer cell lines MCF-7, A-549, MDA-MB-231, PC-3, or 22RV1. The quinoline (B57606) and morpholine (B109124) scaffolds are present in various compounds that have demonstrated cytotoxic effects against these and other cancer cell lines. nih.govnih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.govnih.govmdpi.comresearchgate.net

Antiproliferative Activity Data Table

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | Data not available |

| A-549 (Lung) | Data not available |

| MDA-MB-231 (Breast) | Data not available |

| PC-3 (Prostate) | Data not available |

| 22RV1 (Prostate) | Data not available |

Antimicrobial Efficacy against Bacterial and Fungal Strains

There are no published studies on the antimicrobial, antibacterial, or antifungal efficacy of this compound. Other compounds containing morpholine or quinoline structures have been investigated for such properties. nih.govresearchgate.netresearchgate.netresearchgate.netindexcopernicus.comresearchgate.netnih.gov

Antimicrobial Activity Data Table

| Strain | MIC (µg/mL) |

|---|---|

| Bacterial Strains | |

| Data not available | Data not available |

| Fungal Strains | |

| Data not available | Data not available |

Antiviral Activity in Cell-Based Assays (e.g., against ZIKV, EV-D68)

No studies were identified that evaluated the antiviral activity of this compound against Zika virus (ZIKV), Enterovirus D68 (EV-D68), or any other viruses in cell-based assays.

Other Investigated Biological Activities (e.g., Antioxidant, Anticonvulsant)

No research data is available on the potential antioxidant or anticonvulsant properties of this compound.

In Vivo Studies in Non-Human Models for Mechanistic Insights

No publications were found that describe in vivo studies of this compound.

Efficacy Evaluation in Animal Disease Models (e.g., mouse models for inflammation)

There is no available information on the efficacy of this compound in any animal models of disease, including those for inflammation.

Pharmacodynamic Assessment in Relevant Animal Systems

No pharmacodynamic assessments of this compound in animal systems have been published.

Target Engagement Studies in Biological Systems

There are no target engagement studies available for this compound in any biological systems.

Due to the absence of specific data for the requested compound, a data table of mentioned compounds cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 4 6 Ethyl 3 Tosylquinolin 4 Yl Morpholine and Its Analogs

Influence of Quinoline (B57606) Substituents on Biological Activity and Selectivity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Modifications to the quinoline core can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

The substitution pattern on the quinoline ring is a key determinant of biological activity. For instance, in a series of 4-anilino-quinazoline derivatives, which share structural similarities with the quinoline core, the formation of hydrogen bonds between the N-1 of the quinazoline (B50416) ring and methionine residues in the active site of kinases leads to tighter binding and increased potency. mdpi.com Similarly, the introduction of various substituents on the quinoline ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

In the context of 4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine, the substituents at positions 3, 4, and 6 are expected to play crucial roles in defining its biological profile. The electronic properties of the quinoline ring, influenced by these substituents, can affect its ability to participate in π-π stacking interactions with aromatic residues in a binding pocket. nih.gov

The following table summarizes the influence of various substituents on the quinoline ring on the activity of analog compounds, providing a basis for understanding the potential impact of the substituents in this compound.

| Substituent Position | Substituent Type | Observed Effect on Analogs | Potential Implication for Target Compound |

| C2 | Aryl | Can enhance inhibitory activity against kinases like c-Met. nih.gov | Not directly applicable, but highlights the importance of substitution on the pyridine (B92270) ring of the quinoline. |

| C4 | Amino | Bulky and lipophilic acyl groups on the 4-amino substituent can afford highly potent and selective antagonists. nih.gov | The morpholine (B109124) group at C4 is a key pharmacophoric feature. |

| C6 | Halogen | 6-chloro analogs of some quinoline derivatives showed the most potent anticancer activity. mdpi.com | The ethyl group at C6 will have a different electronic and steric profile compared to a halogen. |

| C6 | Methoxy (B1213986) | 6-methoxy-2-arylquinoline analogs have been evaluated as P-glycoprotein inhibitors. nih.gov | The ethyl group at C6 will impart different lipophilicity and steric bulk compared to a methoxy group. |

Contribution of the Morpholine Moiety to Pharmacophore Features and Activity Profile

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.govnih.gov Its presence in a molecule can influence solubility, metabolic stability, and target engagement. sci-hub.se The morpholine moiety in this compound is attached at the 4-position of the quinoline ring, a position known to be critical for the activity of many quinoline-based compounds.

The morpholine ring can act as a hydrogen bond acceptor through its oxygen atom and can also participate in hydrophilic interactions, which can be crucial for binding to biological targets. researchgate.netnih.gov In several classes of bioactive molecules, the morpholine moiety has been shown to be an integral component of the pharmacophore, contributing directly to the compound's potency and selectivity. consensus.app For example, in a series of PI3K inhibitors, the oxygen of the morpholine ring was found to form a hydrogen bond with the kinase. sci-hub.se

The conformational flexibility of the morpholine ring allows it to adopt different chair and boat conformations, which can be important for optimal fitting into a binding pocket. nih.gov This flexibility, combined with its favorable physicochemical properties, makes the morpholine moiety a valuable component in drug design. researchgate.net

The following table illustrates the contribution of the morpholine moiety in various bioactive compounds, suggesting its potential roles in the target compound.

| Compound Class | Role of Morpholine Moiety | Reference |

| PI3K Inhibitors | Forms a hydrogen bond with the kinase via its oxygen atom. | sci-hub.se |

| CNS-Active Compounds | Improves blood-brain barrier permeability and solubility. | nih.gov |

| Acetylcholinesterase Inhibitors | Participates in carbon-hydrogen bonds within the active site. | nih.gov |

Role of the Tosyl Group in Molecular Interactions and Potency

The tosyl (p-toluenesulfonyl) group is a well-known functional group in organic chemistry, often used as a protecting group or a leaving group in synthesis. In the context of medicinal chemistry, the tosyl group can also play a significant role in molecular interactions and biological activity. The presence of a tosyl group at the 3-position of the quinoline ring in this compound introduces a bulky and electron-withdrawing substituent.

In some kinase inhibitors, sulfonamide groups, which are structurally related to the tosyl group, have been shown to be important for activity. For example, in a series of mTOR/PI3K dual inhibitors, a pyridine substituent at a position analogous to the 3-position of the quinoline was found to be important for activity against human targets. acs.org While not a direct analog, this suggests that a substituent at this position can significantly influence potency.

Impact of the Ethyl Group on Binding Affinity and Efficacy

The presence of an ethyl group at the 6-position of the quinoline ring in this compound introduces a small, lipophilic substituent on the benzo part of the quinoline scaffold. Alkyl groups in this region can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, as well as its binding affinity for a target.

Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes and can also lead to stronger binding to hydrophobic pockets in a target protein. However, excessive lipophilicity can also lead to poor solubility and increased off-target effects.

In a study of 6-substituted-2-(substituted-phenyl)-quinoline derivatives, the nature of the substituent at the 6-position was shown to influence the antimicrobial activity of the compounds. semanticscholar.org While this study did not specifically evaluate an ethyl group, it highlights the importance of substitution at this position for biological activity.

The impact of an ethyl group on binding affinity and efficacy is highly target-dependent. In some cases, the steric bulk of the ethyl group may be well-tolerated or even beneficial for binding, while in other cases it may lead to a decrease in activity due to steric clashes.

Analysis of Stereochemical and Conformational Effects on Biological and Chemical Profiles

The molecule this compound does not possess a chiral center in its core structure. However, the conformational flexibility of the morpholine ring and the potential for restricted rotation around the C4-N bond of the quinoline-morpholine linkage, as well as the C3-S bond of the quinoline-tosyl linkage, can lead to different spatial arrangements of the molecule.

The morpholine ring typically adopts a chair conformation, which can influence the orientation of substituents attached to it. nih.gov The preferred conformation of the morpholine ring can be influenced by its substitution pattern and its interactions with the rest of the molecule.

While there are no specific stereochemical or conformational studies on this compound, the principles of conformational analysis of substituted piperazines and other heterocyclic systems can be applied to understand the potential conformational preferences of the morpholine ring in this molecule. nih.gov

Future Research Directions and Potential Applications

Rational Design and Synthesis of Advanced Analogs with Tuned Properties

The inherent versatility of the quinoline (B57606) scaffold provides a fertile ground for the rational design and synthesis of advanced analogs of 4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine. researchgate.net Future research should focus on systematic structural modifications to fine-tune the compound's physicochemical and pharmacological properties. Key areas for analog development include:

Modification of the Quinoline Core: Introduction of various substituents at different positions of the quinoline ring could significantly impact biological activity. For instance, the placement of electron-donating or electron-withdrawing groups could modulate the electronic environment of the molecule, potentially enhancing its interaction with biological targets.

Alterations to the Sulfonamide Linkage: The tosyl group plays a crucial role in the molecule's architecture. Investigating the replacement of the tosyl group with other sulfonyl derivatives or bioisosteric replacements could lead to analogs with improved potency, selectivity, or pharmacokinetic profiles.

Variation of the Alkyl Substituent: The ethyl group at the 6-position of the quinoline ring contributes to the lipophilicity of the compound. Synthesis of a library of analogs with varying alkyl chain lengths or branching could provide insights into the structure-activity relationship (SAR) and optimize the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

Exploration of Morpholine (B109124) Bioisosteres: The morpholine ring is a common motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties. enamine.net Replacing the morpholine moiety with other heterocyclic systems, such as thiomorpholine or piperazine derivatives, could lead to the discovery of analogs with novel biological activities or improved metabolic stability. enamine.net

A systematic approach to analog synthesis, guided by computational modeling and SAR studies, will be instrumental in developing next-generation compounds with tailored properties for specific applications.

Deeper Elucidation of Novel Mechanistic Pathways

While the biological activities of many quinoline derivatives have been explored, the specific mechanistic pathways of this compound remain to be elucidated. Future research should aim to unravel the molecular mechanisms underlying its potential biological effects. This could involve a combination of in vitro and in silico approaches:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and computational docking studies can help identify the primary biological targets of the compound. Once potential targets are identified, further validation through genetic and pharmacological approaches will be crucial.

Cellular Pathway Analysis: Investigating the effects of the compound on various cellular signaling pathways is essential. Techniques like Western blotting, reporter gene assays, and transcriptomic analysis can provide a comprehensive understanding of the downstream effects of target engagement.

Structural Biology Studies: Determining the co-crystal structure of this compound bound to its biological target(s) would provide invaluable insights into the molecular interactions driving its activity. This information would be instrumental in the rational design of more potent and selective analogs.

A thorough understanding of the mechanistic pathways will not only clarify the compound's mode of action but also open up new avenues for its therapeutic or biotechnological applications.

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. Given its unique chemical structure, this compound has the potential to be developed into a valuable chemical probe. This would require:

Demonstration of High Potency and Selectivity: A good chemical probe should exhibit high affinity and selectivity for its intended biological target. Rigorous in vitro and cell-based assays are necessary to establish the compound's potency and selectivity profile.

Synthesis of Tagged Analogs: To facilitate the study of its biological interactions, analogs of the compound could be synthesized with "tags" such as fluorescent dyes, biotin, or photoaffinity labels. These tagged probes would enable visualization of the compound's subcellular localization and identification of its binding partners.

Application in Target Validation and Pathway Interrogation: Once validated, the chemical probe can be used to investigate the physiological and pathological roles of its target protein. This can provide crucial insights into disease mechanisms and aid in the validation of new drug targets.

The development of this compound as a chemical probe could significantly contribute to our understanding of complex biological processes.

Exploration of Applications in Materials Science or Advanced Analytical Chemistry

The distinct photophysical and electrochemical properties that may be inherent to the quinoline scaffold suggest that this compound and its derivatives could find applications beyond the biological realm, particularly in materials science and advanced analytical chemistry. Future research could explore:

Development of Novel Fluorescent Sensors: The quinoline ring system is a known fluorophore. Modifications to the substituents on the quinoline core could lead to the development of novel fluorescent sensors for the detection of specific metal ions, anions, or biomolecules.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives have been investigated for their potential use in OLEDs. The thermal and photophysical properties of this compound should be characterized to assess its suitability for such applications.

Corrosion Inhibitors: The nitrogen and sulfur atoms in the molecule could enable it to act as a corrosion inhibitor for various metals. Studies evaluating its efficacy in preventing corrosion under different environmental conditions would be of interest.

Interdisciplinary collaborations between chemists, materials scientists, and engineers will be key to unlocking the full potential of this compound in these non-biological applications.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govspringernature.com Integrating these powerful computational tools into the research pipeline for this compound can significantly accelerate the discovery and optimization process. nih.gov Key applications of AI and ML include:

Predictive Modeling of Physicochemical and Biological Properties: Machine learning models can be trained on existing datasets of quinoline derivatives to predict the properties of newly designed analogs of this compound. researchgate.net This can help prioritize the synthesis of compounds with the most promising characteristics.

De Novo Design of Novel Analogs: Generative AI models can be employed to design novel molecular structures with desired properties. These models can explore a vast chemical space to identify innovative analogs that may not be conceived through traditional medicinal chemistry approaches.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can assist chemists in planning efficient synthetic routes for the designed analogs, thereby reducing the time and resources required for their synthesis.

By leveraging the predictive power of AI and ML, researchers can navigate the complex chemical space more efficiently and accelerate the journey from compound design to potential application. nih.govspringernature.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine?

- The synthesis of morpholine-containing quinoline derivatives typically involves multi-step reactions. A common approach includes:

- Step 1 : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce substituents to the quinoline core .

- Step 2 : Functionalization of the quinoline scaffold with tosyl (p-toluenesulfonyl) groups via nucleophilic substitution or sulfonation.

- Step 3 : Incorporation of the morpholine moiety through SNAr (nucleophilic aromatic substitution) at the 4-position of quinoline .

Q. How should researchers validate the structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Confirm the presence of key functional groups (e.g., tosyl S=O stretching at ~1350 cm⁻¹ in IR; aromatic protons in ¹H NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the theoretical mass.

- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .

- Common Pitfalls : Impurities from incomplete tosylation or morpholine coupling can skew bioactivity results. Always cross-validate with orthogonal techniques.

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of morpholine-quinoline hybrids?

- Case Study : Evidence shows morpholine-quinoline derivatives exhibit variable receptor antagonism (e.g., MCH1R, TRPV1) depending on substituents .

- Methodological Solutions :

- Structure-Activity Relationship (SAR) Studies : Systematically modify the ethyl, tosyl, or morpholine groups to isolate key pharmacophores.

- In Silico Docking : Use molecular dynamics simulations to predict binding affinities with target receptors (e.g., MCH1R) and correlate with in vitro assays .

- Dose-Response Experiments : Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols) to identify protocol-dependent variability.

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Key Parameters :